1-(ethylsulfonyl)-4-methylbenzene
Overview
Description
1-(ethylsulfonyl)-4-methylbenzene is a compound that belongs to the class of sulfone compounds. . The compound is known for its versatility in organic synthesis and its ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(ethylsulfonyl)-4-methylbenzene can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with ethyl magnesium bromide in the presence of a catalyst . Another method involves the reaction of p-toluenesulfonyl chloride with ethyl alcohol in the presence of a base . The reaction conditions typically involve the use of dry solvents and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, ethyl p-tolyl sulfone is produced using large-scale chemical reactors. The process involves the reaction of p-toluenesulfonyl chloride with ethyl alcohol in the presence of a base, followed by purification through distillation or recrystallization . The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(ethylsulfonyl)-4-methylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . It can also participate in addition reactions with nucleophiles such as amines and thiols .
Common Reagents and Conditions: Common reagents used in the reactions of ethyl p-tolyl sulfone include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired products .
Major Products Formed: The major products formed from the reactions of ethyl p-tolyl sulfone depend on the type of reaction. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce sulfides . Substitution reactions can lead to the formation of various substituted sulfones .
Scientific Research Applications
1-(ethylsulfonyl)-4-methylbenzene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology, it is used as a reagent for the modification of biomolecules . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl p-tolyl sulfone involves the formation of covalent bonds with nucleophilic functional groups . This leads to the modification of biomolecules or intermediates, allowing for the synthesis of complex compounds . The compound’s unique structure enables it to participate in diverse chemical transformations, making it a versatile building block for the construction of complex molecular architectures .
Comparison with Similar Compounds
1-(ethylsulfonyl)-4-methylbenzene can be compared with other sulfone compounds such as methyl p-tolyl sulfone and phenyl p-tolyl sulfone . While all these compounds share similar chemical properties, ethyl p-tolyl sulfone is unique due to its ethyl group, which imparts different reactivity and selectivity in chemical reactions . This makes it a valuable compound for specific applications in organic synthesis and material science .
List of Similar Compounds:Properties
IUPAC Name |
1-ethylsulfonyl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZQMVYXYKDYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226600 | |
Record name | Sulfone, ethyl p-tolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7569-34-8 | |
Record name | 1-(Ethylsulfonyl)-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7569-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl p-tolyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007569348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl p-tolyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfone, ethyl p-tolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl p-tolyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US48EZ4X2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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